Z-D-Ser-OH

Peptide Synthesis Stereochemistry Enantioselectivity

Z-D-Ser-OH (Cbz-D-Ser-OH, ≥98% purity) is a stereochemically defined D-serine derivative with a Z (benzyloxycarbonyl) protecting group. Unlike L-enantiomers or racemic mixtures, the D-configuration is non-substitutable for applications requiring specific chiral recognition—critical for NMDA receptor studies, D-3-fluoroalanine synthesis, and Lacosamide pharmaceutical development. Orthogonal Z group enables selective deprotection in Boc/Fmoc peptide strategies. For research use only.

Molecular Formula C28H45ClN2O5
Molecular Weight 239.2
CAS No. 6081-61-4
Cat. No. B612884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Ser-OH
CAS6081-61-4
SynonymsBOC-THREONINE-(P-CHLORO-BZL)-OHDCHA; 60803-72-7; C16H22ClNO5.C12H23N; 6448AH; KM0435
Molecular FormulaC28H45ClN2O5
Molecular Weight239.2
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=C(C=C1)Cl.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)/t9-/m1/s1
InChIKeyGMJJJXGBINHVRL-HTKOBJQYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-Ser-OH (CAS 6081-61-4) for D-Serine Incorporation: A Procurement Guide for Chiral Peptide Synthesis


Z-D-Ser-OH, also known as N-Benzyloxycarbonyl-D-serine or Cbz-D-Ser-OH, is a protected D-amino acid derivative that serves as a crucial building block in the synthesis of peptides and peptidomimetics . The compound features a benzyloxycarbonyl (Z or Cbz) protecting group on the amino moiety of D-serine, allowing for the stereoselective incorporation of the D-serine residue into peptide chains while preventing unwanted side reactions . With a molecular weight of 239.23 g/mol, a melting point of 116-119°C, and an optical rotation of -6° (c=6 in AcOH), this compound is a fundamental tool for researchers in peptide chemistry, medicinal chemistry, and structural biology [1].

Why Z-D-Ser-OH Cannot Be Replaced by Generic Z-Serine Derivatives


Generic substitution with L-configured Z-serine or racemic mixtures is not scientifically viable for applications requiring the D-enantiomer. The biological activity and structural properties of peptides are fundamentally dictated by stereochemistry . Substituting Z-D-Ser-OH with Z-L-Ser-OH results in a diastereomeric peptide with altered conformation, binding affinity, and function [1]. In enzyme-catalyzed reactions, the D-configuration is often essential; for example, D-serine is a co-agonist of the NMDA receptor in the brain, whereas L-serine is not . Moreover, the Z protecting group offers distinct advantages in solution-phase peptide synthesis, being orthogonal to Boc and Fmoc strategies, and its hydrogenolytic cleavage is compatible with acid-sensitive moieties [2]. The following quantitative evidence underscores the specific and non-substitutable value of Z-D-Ser-OH.

Quantitative Evidence for Z-D-Ser-OH Differentiation: A Comparative Analysis


Stereochemical Purity Enables Enantioselective Peptide Design vs. L-Serine Analogs

Z-D-Ser-OH is the pure D-enantiomer, with an optical rotation of -6° (c=6 in AcOH), which is essential for the synthesis of D-amino acid-containing peptides . In contrast, Z-L-Ser-OH has an optical rotation of +6° under the same conditions [1]. The use of the incorrect enantiomer would lead to diastereomeric peptides with potentially opposite biological effects; for instance, D-serine acts as a co-agonist at the NMDA receptor, whereas L-serine does not .

Peptide Synthesis Stereochemistry Enantioselectivity

Orthogonal Z-Protection Enables Selective Deprotection in Multi-Step Syntheses vs. Boc/Fmoc Analogs

The Z (benzyloxycarbonyl) group is orthogonal to both Boc (acid-labile) and Fmoc (base-labile) protecting groups, allowing for selective deprotection strategies [1]. While Boc groups require strong acids (e.g., TFA) and Fmoc groups require bases (e.g., piperidine), the Z group is cleaved by hydrogenolysis (H2/Pd-C) under neutral conditions, preserving acid- and base-sensitive functionalities [2]. This orthogonality is a key differentiator for complex peptide syntheses.

Peptide Synthesis Protecting Groups Orthogonality

Z-D-Ser-OH as a Direct Precursor to β-Lactones with Stereochemical Integrity

Z-D-Ser-OH can be converted to N-(benzyloxycarbonyl)-D-serine-β-lactone in 60-72% yield using modified Mitsunobu conditions (Ph3P, dimethyl azodicarboxylate) without racemization [1]. This β-lactone is a valuable chiral intermediate for further transformations, including the synthesis of β-substituted α-amino acids [1]. The analogous L-enantiomer also yields the corresponding β-lactone, but with distinct biological activity profiles; for example, N-(benzyloxycarbonyl)-L-serine-β-lactone acts as an irreversible inhibitor of Hepatovirus A protease, whereas the D-enantiomer is a competitive reversible inhibitor [2].

β-Lactone Synthesis Mitsunobu Reaction Chiral Building Blocks

Z-D-Ser-OH in the Synthesis of Fluorinated Amino Acid Derivatives

Z-D-Ser-OH serves as a key starting material (educt) in Hoveyda's synthesis of D-3-fluoroalanine and N-methyl-D-3-fluoroalanine derivatives via an oxazolidinone intermediate . The Z-protected serine allows for selective manipulation of the hydroxyl group, enabling the introduction of fluorine. While both D- and L-serine derivatives can undergo this transformation, the resulting fluorinated products have distinct stereochemical and biological properties [1].

Fluorinated Amino Acids Oxazolidinone Medicinal Chemistry

Z-D-Ser-OH as a Precursor to Anticonvulsant Drug Metabolites

Z-D-Ser-OH can be used to synthesize acetamido-methoxypropionamides such as Desacetyl Desmethyl Lacosamide (D288325), a potent anticonvulsant [1]. This application leverages the D-serine scaffold, which is essential for the pharmacological activity of Lacosamide derivatives . The L-enantiomer would yield a different stereoisomer with potentially altered or diminished anticonvulsant activity.

Anticonvulsant Lacosamide Drug Synthesis

Optimal Application Scenarios for Z-D-Ser-OH Based on Empirical Evidence


Synthesis of D-Amino Acid-Containing Peptides for Structure-Activity Relationship (SAR) Studies

Z-D-Ser-OH is ideal for incorporating D-serine residues into peptide chains during solution-phase peptide synthesis. Its orthogonal Z protecting group allows for selective deprotection in the presence of Boc- or Fmoc-protected amino acids, enabling the construction of complex, multi-protected peptide sequences . The stereochemical purity of the D-enantiomer is essential for SAR studies aimed at understanding the role of stereochemistry in biological activity .

Preparation of Chiral β-Lactones as Enzyme Inhibitors and Synthetic Intermediates

Z-D-Ser-OH is the preferred starting material for the synthesis of N-protected D-serine-β-lactones via the Mitsunobu reaction . These β-lactones are valuable as chiral building blocks for the synthesis of β-substituted α-amino acids and as enzyme inhibitors with distinct enantioselective profiles . The D-configuration is crucial for obtaining the desired competitive reversible inhibition mechanism against specific proteases .

Synthesis of Fluorinated Amino Acid Derivatives for Medicinal Chemistry

Z-D-Ser-OH is a key educt in the synthesis of D-3-fluoroalanine and its derivatives . The Z protection enables selective functionalization of the serine hydroxyl group, facilitating the introduction of fluorine. This application is particularly relevant in medicinal chemistry for the development of metabolically stable peptide mimetics and enzyme inhibitors .

Precursor for Chiral Anticonvulsant Drug Intermediates

Z-D-Ser-OH can be used to synthesize acetamido-methoxypropionamides, which are key intermediates in the production of anticonvulsant drugs like Lacosamide . The D-stereochemistry is essential for the pharmacological activity of these compounds, making Z-D-Ser-OH a critical starting material for pharmaceutical development .

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